molecular formula C7H8N2O3 B1405412 2-(5-Nitropyridin-2-yl)ethanol CAS No. 1260740-65-5

2-(5-Nitropyridin-2-yl)ethanol

Cat. No. B1405412
M. Wt: 168.15 g/mol
InChI Key: TUDGEJIEPUQPCM-UHFFFAOYSA-N
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Description

“2-(5-Nitropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8N2O3 . It is also known by other synonyms such as “2-Pyridineethanol, 5-nitro-”, “2-(5-nitro-2-pyridyl)ethanol”, and "2-(5-Nitropyridin-2-yl)ethan-1-ol" .


Synthesis Analysis

The synthesis of nitropyridines, including “2-(5-Nitropyridin-2-yl)ethanol”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of “2-(5-Nitropyridin-2-yl)ethanol” consists of a pyridine ring with a nitro group at the 5-position and an ethanol group at the 2-position .

Scientific Research Applications

Organic Synthesis

2-(5-Nitropyridin-2-yl)ethanol: is a valuable intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The nitro group in this compound is particularly reactive, allowing for subsequent modifications like reduction to amino groups or displacement reactions to introduce new functional groups .

Pharmacology

In pharmacology, 2-(5-Nitropyridin-2-yl)ethanol serves as a precursor for the synthesis of bioactive molecules. Its derivatives are explored for their potential therapeutic effects, such as inhibitors for enzymes or receptors. The nitropyridine moiety is a common feature in molecules with biological activity, making it a significant compound for drug discovery .

Material Science

This compound’s reactivity makes it suitable for creating novel materials, including polymers and coatings. Its ability to form strong hydrogen bonds can lead to the development of materials with specific properties, such as increased thermal stability or improved mechanical strength.

Analytical Chemistry

2-(5-Nitropyridin-2-yl)ethanol: can be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow it to serve as a reference compound in techniques like NMR, HPLC, and mass spectrometry, aiding in the identification and quantification of substances .

Biochemistry

In biochemistry, the compound finds use in studying protein-ligand interactions. The nitropyridine ring can interact with biological macromolecules, making it useful for probing the structure and function of enzymes and other proteins .

Environmental Science

The environmental impact of nitroaromatic compounds, including 2-(5-Nitropyridin-2-yl)ethanol , is an area of study. Researchers investigate their behavior in the environment, their potential toxicity, and how they can be safely handled and disposed of to minimize ecological damage.

Safety And Hazards

The safety data sheet for a similar compound, “2-Hydroxy-5-nitropyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-nitropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDGEJIEPUQPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitropyridin-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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